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1,2-Naphthalenedione, 3-acetyl-

Cat. No.: B11899043
CAS No.: 75089-88-2
M. Wt: 200.19 g/mol
InChI Key: ATZLOFVECLKRTH-UHFFFAOYSA-N
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Description

Contextualization within the Naphthoquinone Family

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). firsthope.co.inresearchgate.net They are characterized by a naphthalene ring system with two carbonyl groups, and their conjugated structure often imparts bright colors, ranging from yellow to red. firsthope.co.in These compounds are widespread in nature, found in various bacteria, fungi, and plants. nih.govresearchgate.net

Naphthoquinones are broadly classified into 1,2-naphthoquinones, 1,4-naphthoquinones, and 2,6-naphthoquinones based on the positions of the carbonyl groups. nih.gov 1,2-Naphthalenedione, 3-acetyl- belongs to the 1,2-naphthoquinone (B1664529) family, also known as ortho-naphthoquinones. nih.govwikipedia.org While 1,4-naphthoquinones are more common, 1,2-naphthoquinones are also found in nature, albeit more rarely. researchgate.net

Naphthoquinones play several important physiological roles. nih.gov They are involved in electron transport chains and can act as both anti- and pro-oxidants depending on the chemical environment. researchgate.netnih.gov This chemical versatility allows them to participate in various essential biochemical processes. nih.gov Some members of the naphthoquinone family have been utilized in traditional medicine for their antibiotic, antiviral, anti-inflammatory, and antiparasitic properties. nih.govresearchgate.net

Significance of the 1,2-Naphthalenedione Core in Organic Chemistry and Biochemistry

The 1,2-naphthalenedione core is a significant structure in both organic chemistry and biochemistry due to its reactivity and biological activity. It is a known metabolite of naphthalene, an environmental pollutant found in diesel exhaust, and is formed from naphthalene-1,2-oxide. nih.govwikipedia.org

In biochemistry, 1,2-naphthoquinone has been shown to be a potent poison of human topoisomerase IIα and IIβ, enzymes crucial for DNA replication and chromosome organization. nih.govresearchgate.net It induces double-stranded DNA breaks, and its mechanism of action is believed to be through covalent modification of the enzyme. nih.govresearchgate.net This cytotoxic and genotoxic activity is a key area of research. nih.gov Furthermore, 1,2-naphthoquinone can react with cellular nucleophiles, such as cysteine residues in proteins, leading to protein modification and potential disruption of cellular function. nih.gov

From an organic chemistry perspective, the 1,2-dicarbonyl functionality of the 1,2-naphthalenedione core makes it a reactive species. Theoretical studies have shown that 1,2-naphthoquinone is predicted to be highly reactive towards nucleophiles, with a preference for 1,2-addition reactions. utc.edu This reactivity makes it a valuable starting material for the synthesis of various derivatives. nih.gov The synthesis of the parent 1,2-naphthoquinone is typically achieved through the oxidation of 1-amino-2-hydroxynaphthalene. wikipedia.orgorgsyn.org

Role of Acetyl Substitution at the 3-Position in Compound Reactivity and Derivatization

The presence of an acetyl group at the 3-position of the 1,2-naphthalenedione ring significantly influences the compound's reactivity and provides a key site for derivatization. Acylquinones, including 2-acyl-1,4-naphthoquinones, are known to be highly reactive towards nucleophiles due to the presence of multiple electrophilic centers. nih.gov

The acetyl group, being an electron-withdrawing group, is expected to enhance the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. This increased reactivity is a crucial aspect of its chemical behavior.

The acetyl group itself serves as a handle for further chemical modifications. For instance, the reaction of 2-acetyl-1,4-naphthoquinone (B15349058) with various amines can lead to the formation of a diverse range of 3-aminoaryl-1,4-naphthoquinone derivatives. nih.gov These reactions can proceed through different pathways, including amination, arylation, and cyclization, depending on the reaction conditions and the nature of the amine. nih.gov The ability to create a library of derivatives is significant for exploring the structure-activity relationships of these compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O3 B11899043 1,2-Naphthalenedione, 3-acetyl- CAS No. 75089-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75089-88-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

3-acetylnaphthalene-1,2-dione

InChI

InChI=1S/C12H8O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6H,1H3

InChI Key

ATZLOFVECLKRTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Synthetic Methodologies for 1,2 Naphthalenedione, 3 Acetyl and Its Derivatives

Direct Synthesis Strategies for 1,2-Naphthalenedione, 3-acetyl-

Direct synthetic routes to 3-acetyl-1,2-naphthalenedione are less commonly documented in readily available literature, with many syntheses focusing on the more common 1,4-naphthoquinone (B94277) isomer. However, general principles of quinone synthesis can be applied. One potential, though less direct, pathway involves the oxidation of a suitably substituted naphthalene (B1677914) precursor that already contains the acetyl group at the desired position.

Another conceptual approach involves the Friedel-Crafts acylation of a protected or masked 1,2-dihydroxynaphthalene. The challenge lies in achieving regioselectivity for the acylation at the 3-position and the subsequent gentle oxidation to the dione (B5365651) without side reactions. The reactivity of the naphthoquinone system often leads to complex product mixtures under harsh acylation conditions.

Precursor-Based Synthetic Routes to the 1,2-Naphthalenedione Core

Oxidation of Naphthalene Derivatives to 1,2-Naphthoquinones

The oxidation of naphthalene and its derivatives is a fundamental method for preparing naphthoquinones. While the oxidation of naphthalene itself often yields the 1,4-isomer, specific precursors can be chosen to favor the formation of 1,2-naphthoquinone (B1664529). wikipedia.orgresearchgate.net A classic laboratory method involves the oxidation of 1-amino-2-hydroxynaphthalene with an oxidizing agent like ferric chloride to produce 1,2-naphthoquinone. wikipedia.org

Various oxidizing agents and catalytic systems have been explored to improve the efficiency and selectivity of naphthalene oxidation. These include cerium ammonium (B1175870) sulfate (B86663) with silver nitrate (B79036) as a mediator, which operates effectively in an aqueous emulsion. rsc.org Catalytic gas-phase oxidation of naphthalene using catalysts such as vanadium pentoxide can also be tailored to produce naphthoquinones, although this often results in a mixture of 1,4-naphthoquinone and phthalic anhydride (B1165640). google.com The use of trivalent iodine-mediated oxidation has also been reported for the one-step transformation of methoxy-substituted naphthalenes into 1,2-naphthoquinones. rsc.org

PrecursorOxidizing Agent/CatalystProductReference
1-Amino-2-hydroxynaphthaleneFerric chloride1,2-Naphthoquinone wikipedia.org
NaphthaleneCerium ammonium sulfate / Silver nitrate1,4-Naphthoquinone rsc.org
NaphthaleneVanadium pentoxide1,4-Naphthoquinone, Phthalic anhydride google.com
Methoxy-substituted naphthalenesTrivalent iodine compounds1,2-Naphthoquinones rsc.org

Acetylation Approaches (e.g., Fries-type Rearrangements on Naphthol Precursors)

The Fries rearrangement is a powerful tool for introducing an acyl group onto a phenolic ring. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org In the context of synthesizing precursors for 3-acetyl-1,2-naphthalenedione, one could envision the Fries rearrangement of a 2-naphthyl acetate (B1210297) derivative. The reaction is ortho and para selective, and conditions such as temperature and solvent can be adjusted to favor one isomer over the other. wikipedia.org A low reaction temperature generally favors the para-substituted product, while higher temperatures favor the ortho-product. wikipedia.org

The mechanism typically involves the formation of an acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution. wikipedia.org Variations of this reaction, such as the photo-Fries and anionic Fries rearrangements, offer alternative pathways with different selectivities and substrate scopes. wikipedia.orgresearchgate.net For instance, the anionic ortho-Fries rearrangement of 1-naphthol-based carbamates has been shown to be an efficient method for producing ortho-hydroxyaryl amides. researchgate.net

Reaction TypeCatalyst/ConditionsKey FeatureReference
Fries RearrangementLewis acids (e.g., AlCl₃)Temperature-dependent ortho/para selectivity wikipedia.orgorganic-chemistry.org
Photo-Fries RearrangementUV lightRadical mechanism wikipedia.org
Anionic Fries RearrangementStrong baseortho-selective wikipedia.orgresearchgate.net

Cyclization Reactions for Naphthoquinone Scaffolds

Cyclization reactions provide a convergent and often elegant approach to constructing the naphthoquinone scaffold. These methods build the ring system from simpler, acyclic or monocyclic precursors. One such strategy is the phosphine-promoted ring expansion reaction of 2-benzylidene-indane-1,3-diones with diynoates, which yields functionalized naphthoquinones fused to a five-membered ring. acs.org This method represents a one-carbon-atom ring expansion coupled with an acyl migration. acs.org

Another innovative approach involves the generation and capture of highly reactive naphthoquinonyne intermediates. nih.gov These intermediates can be generated from ortho-silyl nonaflates and subsequently trapped with various nucleophiles or cycloaddition partners to produce a diverse range of functionalized naphthoquinones. nih.gov This technique has been successfully employed to synthesize trypanocidal compounds. nih.gov

Functionalization and Derivatization of 1,2-Naphthalenedione, 3-acetyl-

Once the 3-acetyl-1,2-naphthalenedione molecule is synthesized, it can undergo further reactions to create a library of derivatives with potentially interesting chemical and biological properties. The quinone moiety is particularly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions at the Quinone Moiety

The electrophilic nature of the carbonyl carbons and the C3-position of the quinone ring in 1,2-naphthalenedione derivatives makes them prime targets for nucleophilic addition reactions. Acylquinones, in general, are highly reactive towards nucleophiles due to the presence of multiple electrophilic centers. nih.gov

A common reaction is the Michael-type addition of nucleophiles to the enone system of the quinone. For instance, the reaction of 2-acyl-1,4-naphthoquinones with arylamines, catalyzed by cerium(III) chloride, leads to the formation of 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov This reaction proceeds via a conjugate addition of the amine to the quinone ring. nih.gov Thiols, such as N-acetyl-L-cysteine, can also undergo thia-Michael addition to naphthoquinones, forming adducts that may have altered biological activity. nih.gov

The addition of nucleophilic alkenes, such as 1,1-dimethoxyethene, to 2-acetyl-1,4-benzoquinone (B74814) has been shown to occur at the 3-position, leading to the formation of a dihydrobenzofuran derivative which can then be transformed into a naphthalenic system. documentsdelivered.com This highlights the potential for similar reactivity with 1,2-naphthoquinone systems.

NucleophileReaction TypeProduct TypeReference
ArylaminesMichael Addition3-Amino-naphthoquinones nih.gov
N-Acetyl-L-cysteineThia-Michael AdditionThioether adducts nih.gov
1,1-Dimethoxyethene1,1-AdditionDihydrobenzofuran derivative documentsdelivered.com
AminesNucleophilic Substitution2-Amino-1,4-naphthoquinones nih.govrsc.org

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic substitution is a fundamental method for introducing functional groups onto aromatic rings. In the context of naphthalenediones, the reactivity and regioselectivity are influenced by the existing carbonyl groups and other substituents.

A key electrophilic substitution for introducing an acetyl group is the Friedel-Crafts acylation . This reaction typically involves the use of an acyl chloride (like acetyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.ukkhanacademy.orgyoutube.com The electrophile in this reaction is the acylium ion (CH₃CO⁺), which is generated from the reaction between the acylating agent and the Lewis acid. chemguide.co.ukkhanacademy.orgyoutube.com The acylium ion then attacks the electron-rich naphthalene ring to form an aryl ketone. sigmaaldrich.comchemguide.co.uk

While direct Friedel-Crafts acylation on the 1,2-naphthalenedione ring system at the 3-position is not extensively documented, studies on related naphthoquinones provide valuable insights. For instance, the photo-Friedel-Crafts acylation of 1,4-naphthoquinone with aldehydes offers a pathway to acylated naphthohydroquinones, which can then be oxidized to the corresponding acylated naphthoquinones. mdpi.comresearchgate.net This photochemical method represents an alternative to the traditional Lewis acid-catalyzed approach. mdpi.com

Another relevant method involves the synthesis of 2-hydroxy-1,4-naphthoquinones through a one-pot aryne acyl-alkylation/condensation procedure starting from β-ketoesters. rsc.orgrsc.org Although this method yields the 1,4-isomer, the principles of acyl group introduction are pertinent. The synthesis of 2-acyl-3-hydroxy-1,4-naphthoquinones has also been reported, highlighting methods for introducing acyl groups onto the naphthoquinone scaffold. acs.org

The table below summarizes some electrophilic substitution reactions on naphthalene derivatives, which are analogous to the potential synthesis of 3-acetyl-1,2-naphthalenedione.

ReactantReagentsProductReaction Type
1,4-NaphthoquinoneAldehydes, UVB light2-Acylated-1,4-naphthohydroquinonesPhoto-Friedel-Crafts Acylation
β-KetoestersAryne precursors2-Hydroxy-1,4-naphthoquinonesAryne Acyl-Alkylation/Condensation
BenzeneEthanoyl chloride, AlCl₃PhenylethanoneFriedel-Crafts Acylation

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction principles)

Transition metal-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds and introducing complex substituents onto aromatic systems. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene, is a prominent example. organic-chemistry.orglibretexts.org

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. libretexts.org

While specific examples of the Heck reaction directly on 3-acetyl-1,2-naphthalenedione are scarce in the literature, the principles can be applied to its derivatives. For instance, palladium-catalyzed arylation of 1,4-naphthoquinones with aryl iodides has been reported. epa.gov This demonstrates the feasibility of using palladium catalysis to functionalize the naphthoquinone core. The Heck reaction has been widely applied to synthesize complex molecules, including those with diene systems. mdpi.com

The versatility of palladium catalysis extends to other coupling reactions, such as the amination of aryl chlorides, bromides, and triflates, which can be used to introduce nitrogen-containing substituents. nih.govnih.gov These methods highlight the potential for extensive derivatization of the 3-acetyl-1,2-naphthalenedione scaffold.

The following table outlines the general principles and components of the Heck reaction.

ComponentRole in the ReactionExample
Unsaturated Halide/TriflateElectrophilic partnerAryl iodide, Vinyl bromide
AlkeneNucleophilic partnerStyrene, Acrylates
Palladium CatalystCatalyzes the C-C bond formationPd(OAc)₂, Pd₂(dba)₃
BaseNeutralizes the HX formedTriethylamine, K₂CO₃
Ligand (optional)Stabilizes and modifies the catalystPhosphines (e.g., DPEphos)

Complexation with Metal Ions

The dione functionality and the acetyl group in 3-acetyl-1,2-naphthalenedione provide potential coordination sites for metal ions, making it an interesting ligand for the formation of metal complexes. The study of such complexes is crucial for understanding their potential applications in catalysis, materials science, and medicinal chemistry.

Naphthoquinone derivatives are known to form stable complexes with a variety of transition metals. For example, naphthyl acetohydrazide has been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov The coordination often involves the carbonyl oxygen atoms and other donor atoms present in the substituents. nih.gov

Similarly, Schiff base ligands derived from acetylacetone (B45752) and various amines readily form complexes with transition metal ions like Zn(II), Cd(II), Ni(II), Cu(II), and Co(II). imist.maresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. imist.maresearchgate.netwalisongo.ac.id

While specific studies on the complexation of 3-acetyl-1,2-naphthalenedione are not widely reported, the coordination behavior of related naphthoquinone and acetyl-containing ligands provides a strong indication of its potential as a chelating agent. The carbonyl oxygen of the acetyl group and one of the dione oxygens could act as a bidentate ligand to form stable chelate rings with metal ions.

The table below presents examples of metal complexes formed with related ligands.

LigandMetal Ion(s)Resulting Complex Type
Naphthyl acetohydrazideCo(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II)Transition metal complexes
Schiff base of acetylacetone and o-phenylenediamineZn(II), Cd(II), Ni(II), Cu(II), Co(II)Tetragonal complexes
Naphthalene-based acetic acidsTi(IV), Mn(II/III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Coordination compounds

Chemical Reactivity and Reaction Mechanisms of 1,2 Naphthalenedione, 3 Acetyl

Redox Chemistry and Electron Transfer Mechanisms

Naphthoquinones, as a class of compounds, are well-known for their involvement in electron transport chains and various oxidative processes. researchgate.net Their ability to undergo redox cycling is a key determinant of their biological and chemical activities. mdpi.com This reactivity is centered on the quinone moiety, which can accept electrons to form semiquinone and hydroquinone (B1673460) species.

Electrochemical Reduction and Oxidation Potentials

The redox properties of naphthoquinone derivatives can be quantified by their electrochemical potentials. Cyclic voltammetry is a common technique used to measure the half-wave potentials (E1/2) for the one-electron reduction steps. The first reduction corresponds to the formation of the semiquinone radical anion, and the second to the formation of the dianion. nih.gov

For a series of related 2-acyl-3-aminophenyl-1,4-naphthoquinones, the first and second half-wave reduction potentials were found to be influenced by the nature of the substituents on the naphthoquinone scaffold. nih.gov These values typically fall in the range of -620 to -890 mV for the first reduction and -1125 to -1410 mV for the second reduction, as measured in acetonitrile (B52724) against a nonaqueous Ag/Ag+ electrode. nih.gov The specific potentials are sensitive to the electronic effects of the substituents, which can either donate or withdraw electron density from the quinone system. nih.gov

Table 1: Representative Half-Wave Reduction Potentials of Substituted Naphthoquinones. nih.gov
Compound SeriesFirst Half-Wave Potential (EI1/2) (mV)Second Half-Wave Potential (EII1/2) (mV)
2-acyl-3-(4-N,N-dimethylaminophenyl)naphthoquinones-875 to -620-1295 to -1125
2-acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinones-890 to -685-1410 to -1180

Generation of Reactive Oxygen Species (ROS) Pathways

A significant aspect of the redox chemistry of naphthoquinones is their ability to generate reactive oxygen species (ROS). nih.gov This process typically involves a one-electron reduction of the quinone to a semiquinone radical. mdpi.com This radical can then transfer an electron to molecular oxygen to produce the superoxide (B77818) anion radical (O2•−). mdpi.com

Nucleophilic Addition Reactions

The electron-deficient nature of the quinone ring in 1,2-naphthalenedione, 3-acetyl- makes it a potent electrophile, susceptible to attack by nucleophiles. nih.gov Acylquinones, in general, are highly reactive towards nucleophiles due to the presence of electrophilic centers at both the quinone nucleus and the carbonyl substituents. nih.gov

Conjugate (Michael-Type) Addition Mechanisms at the Quinone Ring

The α,β-unsaturated ketone system within the quinone ring is a classic Michael acceptor. wikipedia.orgorganic-chemistry.org Nucleophiles can add to the β-carbon of this system in a conjugate or 1,4-addition reaction. masterorganicchemistry.comlibretexts.org This reaction is thermodynamically controlled and is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

The mechanism of a Michael addition involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org This leads to the formation of an enolate intermediate, which is then protonated to yield the final adduct. masterorganicchemistry.com In the case of 1,2-naphthalenedione, 3-acetyl-, the C3 position is highly electrophilic and a likely site for such an attack. nih.gov

Covalent Adduct Formation with Biological Thiols and Other Nucleophiles

The electrophilic nature of naphthoquinones allows them to react with biological nucleophiles, such as the thiol group of cysteine residues in proteins and glutathione (B108866) (GSH). nih.govresearchgate.net This reaction typically proceeds via a Michael-type addition, leading to the formation of a covalent adduct. mdpi.comresearchgate.net

The formation of these adducts can have significant biological consequences, as it can lead to the modification and potential inactivation of proteins and the depletion of cellular antioxidants like GSH. nih.gov The reaction of 1,4-naphthoquinone (B94277) derivatives with N-acetyl-L-cysteine, a model for biological thiols, has been studied, and the formation of thia-Michael adducts has been confirmed. nih.govnih.gov These reactions can be influenced by the specific substituents on the naphthoquinone ring. researchgate.net The reactivity of naphthoquinones with thiols is a key aspect of their biological activity. researchgate.net

Electrophilic Character and Reaction Pathways

The electrophilic character of 1,2-naphthalenedione, 3-acetyl- is a central feature of its reactivity. The two carbonyl groups of the quinone moiety, along with the acetyl group, withdraw electron density from the ring system, making several positions susceptible to nucleophilic attack.

The primary electrophilic sites are the carbonyl carbons and the β-carbon of the α,β-unsaturated ketone system (C3). Nucleophilic attack can occur at the carbonyl carbon in what is known as a nucleophilic acyl substitution, a process that generally proceeds through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org Alternatively, as discussed previously, nucleophiles can undergo a conjugate addition at the C3 position. The specific reaction pathway taken will depend on the nature of the nucleophile and the reaction conditions. The high electrophilicity of the C3 position in acylquinones often favors the Michael-type addition. nih.gov

Tautomerism and Isomerization Pathways

The chemical behavior of 1,2-Naphthalenedione, 3-acetyl- is influenced by its capacity to undergo tautomerization, a form of constitutional isomerism involving the migration of a proton and the relocation of a double bond. Specifically, this compound is expected to exhibit keto-enol tautomerism.

The primary tautomeric equilibrium for 1,2-Naphthalenedione, 3-acetyl- involves the interconversion between the diketo form and its corresponding enol tautomer. The acetyl group at the C-3 position possesses α-hydrogens that are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for the formation of an enol, where a proton from the acetyl's methyl group migrates to one of the carbonyl oxygens, and a carbon-carbon double bond is formed.

This equilibrium can be influenced by several factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form may be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.com Conversely, in polar, protic solvents, the keto form is often more favored. masterorganicchemistry.com

The two principal keto-enol tautomers are illustrated below:

Keto Form: 1,2-Naphthalenedione, 3-acetyl-

Enol Form: 1-hydroxy-3-(1-hydroxyvinyl)-2-naphthoquinone or 2-hydroxy-3-(1-hydroxyvinyl)-1-naphthoquinone

While specific experimental data on the tautomeric equilibrium for 1,2-Naphthalenedione, 3-acetyl- is not extensively documented, the principles of keto-enol tautomerism are well-established for β-dicarbonyl compounds. masterorganicchemistry.comyoutube.com For most simple ketones and aldehydes, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can shift the equilibrium towards the enol form. masterorganicchemistry.com

In the case of 1,2-Naphthalenedione, 3-acetyl-, the enol form would introduce an additional conjugated system, which could contribute to its stability. Computational studies on similar o-acetylnaphthol isomers have shown that the enol form is the most stable in the gas phase, highlighting the role of intramolecular hydrogen bonding in stabilization. nih.gov

Table 1: Tautomeric Forms of 1,2-Naphthalenedione, 3-acetyl-

Tautomeric FormStructural FeaturesKey Characteristics
Keto Form Contains two ketone groups on the naphthalene (B1677914) ring and an acetyl group at the C-3 position.Generally the more stable form in polar solvents.
Enol Form Features a hydroxyl group (enol) and a carbon-carbon double bond, resulting from the migration of a proton from the acetyl group.Can be stabilized by intramolecular hydrogen bonding and extended conjugation.

Advanced Spectroscopic and Structural Elucidation of 1,2 Naphthalenedione, 3 Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A complete assignment of the proton (¹H) and carbon (¹³C) signals would be essential to confirm the structure of 1,2-Naphthalenedione, 3-acetyl-.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the dione (B5365651) and acetyl groups. The acetyl protons would likely appear as a sharp singlet.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the naphthalenedione ring, the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the various aromatic carbons.

Without experimental data, a table of chemical shifts cannot be provided.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the protonated carbons in the naphthalene ring and the methyl group of the acetyl substituent.

A summary of expected, but currently unavailable, 2D NMR correlations cannot be compiled.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1,2-Naphthalenedione, 3-acetyl-. This precise measurement would allow for the unambiguous confirmation of its molecular formula, C₁₂H₈O₃.

A data table of HRMS results is not available.

Elucidation of Fragmentation Patterns via Electron Ionization (EI)

Electron Ionization (EI) mass spectrometry would generate a characteristic fragmentation pattern. The analysis of these fragments can provide valuable structural information. Expected fragmentation pathways for 1,2-Naphthalenedione, 3-acetyl- might include the loss of the acetyl group, loss of carbon monoxide (CO) from the quinone system, and other characteristic cleavages of the naphthalene ring.

A table of observed fragment ions cannot be created without the relevant experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the types of functional groups present in a molecule. The IR spectrum of 1,2-Naphthalenedione, 3-acetyl- would be expected to show characteristic absorption bands for the carbonyl (C=O) groups. The distinct stretching vibrations for the dione carbonyls and the acetyl carbonyl would likely appear in the region of 1650-1750 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic ring and the acetyl methyl group would also be present.

A table of characteristic IR absorption bands is currently not available due to the lack of experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet and visible light by 1,2-Naphthalenedione, 3-acetyl- provides insights into the nature of its conjugated system, which comprises the naphthalene core, the dione functionality, and the acetyl substituent. The chromophore, the part of the molecule responsible for its color, in this case, is the extended π-system of the entire molecule.

The electronic spectrum of 1,2-naphthoquinones is characterized by multiple absorption bands corresponding to different electronic transitions. For the parent compound, 1,2-naphthoquinone (B1664529), characteristic absorption bands are observed. These include a strong band around 250 nm, which is attributed to a π → π* transition of the aromatic system, and weaker bands at longer wavelengths, typically around 340 nm and 420 nm, which are assigned to n → π* transitions of the carbonyl groups. researchgate.net

The introduction of an acetyl group at the 3-position of the 1,2-naphthalenedione system is expected to influence these electronic transitions. The acetyl group, being an electron-withdrawing group, can affect the energy levels of the molecular orbitals involved in the transitions. This can lead to shifts in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

Detailed research findings on analogous, though not identical, structures such as 2-acyl-3-substituted-1,4-naphthoquinones have shown that the nature of the acyl group influences the electronic properties of the naphthoquinone scaffold. While specific experimental data for 1,2-Naphthalenedione, 3-acetyl- is not widely available, the expected UV-Vis absorption data can be inferred based on the parent compound and related structures.

Table 1: Expected UV-Vis Absorption Data for 1,2-Naphthalenedione, 3-acetyl-

Transition TypeExpected λmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)
π → π~250-260High
n → π~340-350Low
n → π*~420-430Low

The π → π* transitions are typically of high intensity, while the n → π* transitions are formally forbidden and thus have a much lower intensity. nih.gov The presence of the acetyl group in conjugation with the naphthoquinone ring system may lead to a slight bathochromic shift of the π → π* band due to the extension of the conjugated system. The n → π* transitions are also likely to be affected, though to a lesser extent. The precise positions and intensities of these bands would provide valuable information about the electronic structure and the extent of conjugation in the molecule.

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for 1,2-Naphthalenedione, 3-acetyl- is not publicly available, we can anticipate certain structural features based on the analysis of related naphthoquinone derivatives that have been characterized by X-ray crystallography. For instance, studies on other substituted 1,2-naphthoquinones have provided detailed insights into their molecular geometries.

The 1,2-naphthalenedione moiety is expected to be largely planar, although some minor deviations from planarity are possible due to crystal packing effects or steric strain from the substituent. The acetyl group at the 3-position will have a specific orientation relative to the naphthalene ring. The planarity of the molecule will be a key factor in determining the efficiency of π-π stacking in the crystal lattice.

Table 2: Anticipated Crystallographic Parameters for 1,2-Naphthalenedione, 3-acetyl-

ParameterAnticipated Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P21/c)
Z (molecules per unit cell)2 or 4
Key Intermolecular Interactionsπ-π stacking, C-H···O interactions

The determination of the precise crystal structure through X-ray diffraction would be invaluable for a complete understanding of the solid-state properties of 1,2-Naphthalenedione, 3-acetyl-. It would allow for the correlation of its molecular structure with its spectroscopic properties and provide a basis for computational modeling and the prediction of its chemical reactivity.

Biochemical Interactions and Biological Mechanisms of 1,2 Naphthalenedione, 3 Acetyl in Vitro Research

Enzyme System Modulation and Inhibition

The in vitro bioactivity of 1,2-naphthalenedione, 3-acetyl-, and its analogs, is significantly attributed to their interactions with various enzyme systems. These interactions can lead to the modulation and inhibition of key cellular processes.

While direct studies on 1,2-naphthalenedione, 3-acetyl- are limited, research on analogous hydroxynaphthoquinones, such as plumbagin, provides insight into the potential mechanisms of lysine acetyltransferase (KAT) inhibition. The p300/CBP family of KATs are crucial transcriptional co-activators involved in various cellular functions, including proliferation, differentiation, and apoptosis. nih.govmit.edu Their dysfunction is implicated in several diseases, making them a therapeutic target. nih.govmit.edu

Studies on plumbagin (RTK1) and its derivatives demonstrate that naphthoquinones can act as potent inhibitors of p300 histone acetyltransferase (HAT) activity. The mechanism of inhibition by a plumbagin derivative, PTK1, was found to be non-competitive with respect to both the histone substrate and acetyl-CoA. nih.govnih.gov This suggests that the inhibitor binds to a site on the enzyme distinct from the active site, leading to a conformational change that reduces its catalytic efficiency. Furthermore, the inhibition by PTK1 was shown to be reversible. nih.gov

The inhibitory activity of these compounds is linked to their chemical properties, including their ability to undergo redox cycling and form nucleophilic adducts. nih.gov However, modifications to the naphthoquinone structure, such as substitution at the 3rd position, can reduce toxicity while maintaining inhibitory activity against p300. nih.gov For instance, a derivative of plumbagin with a methyl substitution at the 3rd position showed greatly reduced toxicity. nih.gov

The following table summarizes the inhibitory characteristics of a plumbagin derivative against p300, which may be indicative of the potential mechanism for 1,2-naphthalenedione, 3-acetyl-.

InhibitorTarget EnzymeMechanism of InhibitionNature of Inhibition
Plumbagin Derivative (PTK1)p300 Lysine AcetyltransferaseNon-competitive (with respect to core histones and acetyl-CoA)Reversible

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov A study on a series of 1,2-naphthoquinone (B1664529) derivatives revealed their potential as PTP1B inhibitors.

The inhibitory activity was found to be dependent on the substituents on the 1,2-naphthoquinone core. Specifically, derivatives with a substituent at the 4-position demonstrated submicromolar inhibitory activity. Furthermore, certain 4-aryl-1,2-naphthoquinone derivatives with additional substitutions exhibited potent inhibition and good plasma stability. One of the synthesized compounds showed significant selectivity for PTP1B over other tested phosphatases.

The table below details the PTP1B inhibitory activity of selected 1,2-naphthoquinone derivatives.

CompoundSubstituent Position(s)PTP1B IC50 (µM)Selectivity over other phosphatases
Derivative 1 4-positionSubmicromolarNot specified
Derivative 2 4-aryl with R3, R6, R7, and/or R8SubmicromolarGood
Compound 24 Not specifiedNot specified10- to 60-fold

Naphthoquinone derivatives have been investigated for their ability to inhibit topoisomerase II, a critical enzyme in maintaining DNA topology. Research on pyranonaphthoquinone derivatives, such as eleutherin, alpha-lapachone, and beta-lapachone, has revealed diverse mechanisms of topoisomerase II inhibition. mit.edu For instance, eleutherin and beta-lapachone were found to inhibit the enzyme by promoting the religation and dissociation of the enzyme from DNA in an ATP-dependent manner. mit.edu In contrast, alpha-lapachone inhibited the initial non-covalent binding of topoisomerase II to DNA and also induced the religation of DNA breaks. mit.edu

Studies on other quinones, including 1,2-naphthoquinone, have shown that they can inhibit the ATPase domain of human topoisomerase IIα. researchgate.net This inhibition leads to an accumulation of DNA double-strand breaks within cells. researchgate.net In silico modeling predicted that 1,2-naphthoquinone interacts with key amino acid residues within the ATPase domain, including Ser-148, Ser-149, Asn-150, and Asn-91. researchgate.net Biochemical assays confirmed that 1,2-naphthoquinone is a potent inhibitor of this domain. researchgate.net

The following table summarizes the mechanisms of topoisomerase II inhibition by different naphthoquinone derivatives.

CompoundProposed Mechanism of Topoisomerase II Inhibition
Eleutherin Induces religation and dissociation of the enzyme from DNA (ATP-dependent).
Beta-lapachone Induces religation and dissociation of the enzyme from DNA (ATP-dependent); "irreversible" inhibitor. mit.edu
Alpha-lapachone Inhibits initial non-covalent binding to DNA; induces religation of DNA breaks; "irreversible" inhibitor. mit.edu
1,2-Naphthoquinone Inhibits the ATPase domain of topoisomerase IIα, leading to DNA double-strand breaks. researchgate.net

Various natural products, including flavonoids and alkaloids, have been investigated as EPIs. mdpi.comnih.gov The general mechanisms of efflux pump inhibition include interfering with the energy source of the pump, blocking the substrate binding site, or disrupting the pump assembly. Given the recognized antimicrobial properties of some naphthoquinones, it is plausible that they could exert their effects through the inhibition of efflux pumps, but further research is required to establish this for 1,2-naphthalenedione, 3-acetyl-.

Interactions with Cellular Macromolecules

The reactivity of the naphthoquinone ring allows for interactions with various cellular macromolecules, particularly proteins.

The electrophilic nature of naphthoquinones facilitates their covalent interaction with nucleophilic residues on proteins, such as cysteine. Studies using model peptides and mass spectrometry have demonstrated that 1,2-naphthoquinone can form adducts with cysteine, lysine, and histidine residues, as well as the N-terminus of peptides. researchgate.net

The formation of these adducts can alter the structure and function of the target proteins. The reaction between naphthoquinones and N-acetyl-L-cysteine, a model for protein cysteine residues, has been shown to proceed via a thia-Michael addition. frontiersin.org Direct-infusion mass spectrometric analyses have confirmed the formation of adducts between naphthoquinone derivatives and glutathione (B108866) (GSH), a key cellular antioxidant containing a cysteine residue. frontiersin.org

The table below summarizes the observed adduct formation between 1,2-naphthoquinone and amino acid residues in model peptides.

Amino Acid ResidueAdduct Formation with 1,2-Naphthoquinone
CysteineYes
LysineYes
HistidineYes
N-terminusYes

DNA Integrity Modulation and Interaction

While direct studies on the interaction of 1,2-Naphthalenedione, 3-acetyl- with DNA are limited, research on structurally related naphthoquinone derivatives provides insights into potential mechanisms. Studies on other substituted naphthoquinones have indicated that these compounds can interact with DNA, suggesting that 1,2-Naphthalenedione, 3-acetyl- may also possess DNA-modulating capabilities.

One potential mode of interaction is through minor groove binding. Research on certain naturally occurring naphthoquinone derivatives has shown that they bind to the minor groove of calf thymus DNA (CT-DNA) nih.gov. This type of interaction is characterized by a hyperchromic effect in the DNA's absorption spectrum, without a significant shift in wavelength, indicating that the DNA structure is not substantially altered upon binding nih.gov. It is plausible that 1,2-Naphthalenedione, 3-acetyl- could engage in similar interactions.

Furthermore, some quinone compounds, particularly aza-anthraquinones which are analogues of 1,4-naphthoquinones, are known to act as DNA intercalating agents due to their planar structure rsc.org. While 1,2-Naphthalenedione, 3-acetyl- is a 1,2-naphthoquinone, the potential for intercalation cannot be entirely ruled out without specific experimental evidence. The cytotoxicity of some quinone-based anticancer drugs is attributed to the inhibition of DNA topoisomerase-II, an enzyme crucial for maintaining DNA topology, which can be a consequence of DNA intercalation nih.gov.

It is also important to consider that the generation of reactive oxygen species (ROS) by naphthoquinones can indirectly lead to DNA damage. The oxidative stress induced by these compounds can cause modifications to DNA bases and lead to strand scission, contributing to their genotoxic effects rsc.org.

Table 1: Investigated DNA Interactions of Naphthoquinone Derivatives

Compound ClassMethod of InteractionObserved Effects
Naturally Occurring NaphthoquinonesMinor Groove BindingHyperchromic effect in DNA absorption spectra nih.gov
Aza-anthraquinones (1,4-Naphthoquinone analogues)DNA IntercalationInhibition of DNA topoisomerase-II rsc.orgnih.gov
Substituted NaphthoquinonesIndirect via ROSOxidative DNA damage, strand scission rsc.org

Redox Cycling and Molecular Mechanisms of Oxidative Stress Induction

The naphthoquinone core is well-known for its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells nih.govnih.govresearchgate.net. This is considered a primary mechanism for the biological and toxicological effects of many naphthoquinones researchgate.net. The process involves the one-electron reduction of the quinone to a semiquinone radical, which can then be oxidized by molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) anion radical nih.gov. This cycle can repeat, leading to a continuous production of ROS.

The presence of an acetyl group at the 3-position of the 1,2-naphthalenedione structure is likely to influence its redox properties. Acyl groups are electron-withdrawing, which can enhance the electrophilicity of the quinone ring system. This increased electrophilicity can make the compound more susceptible to nucleophilic attack and may also modulate its redox potential, potentially enhancing its capacity for redox cycling and ROS generation. Indeed, it has been speculated that naphthoquinone derivatives with strong electronegative redox potentials may have a higher redox cycling ability, leading to greater ROS production nih.gov.

In vitro studies with various naphthoquinones have demonstrated their capacity to generate ROS, leading to damage of cellular macromolecules such as nucleic acids, proteins, and lipids nih.gov. This imbalance between the production of free radicals and the cell's antioxidant defenses results in oxidative stress, which has been linked to various pathological conditions nih.gov.

Table 2: Redox Properties and Oxidative Stress Mechanisms of Naphthoquinones

FeatureDescriptionImplication for 1,2-Naphthalenedione, 3-acetyl-
Redox Cycling One-electron reduction to a semiquinone radical, followed by re-oxidation by molecular oxygen to produce superoxide radicals nih.gov.The naphthoquinone core is capable of redox cycling.
ROS Generation The redox cycle leads to the continuous production of reactive oxygen species (ROS) such as superoxide anions nih.gov.Expected to generate ROS, leading to oxidative stress.
Influence of Acetyl Group The electron-withdrawing nature of the acetyl group can enhance the electrophilicity and redox potential of the quinone.Potentially enhanced redox cycling and ROS production compared to the parent 1,2-naphthoquinone.
Cellular Damage ROS can cause oxidative damage to DNA, proteins, and lipids nih.gov.A likely mechanism for any observed cytotoxicity.

Modulation of Key Signal Transduction Pathways (e.g., IKKbeta)

Research has shown that naphthoquinones can modulate key cellular signaling pathways, which contributes to their biological effects. One such target is the IκB kinase β (IKKβ), a critical component of the nuclear factor-κB (NF-κB) signaling pathway nih.govnih.gov. The NF-κB pathway plays a central role in inflammation, immune responses, and cell survival nih.gov.

A study on the parent compound, 1,2-naphthoquinone (1,2-NQ), demonstrated its ability to suppress the lipopolysaccharide (LPS)-dependent activation of the IKKβ/NF-κB signaling pathway in RAW264.7 macrophage cells nih.gov. The study found that 1,2-NQ diminished the phosphorylation of IκBα by inhibiting the enzymatic activity of IKKβ. This inhibition of IKKβ prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes nih.govnih.gov.

Given that 1,2-Naphthalenedione, 3-acetyl- is a derivative of 1,2-NQ, it is plausible that it exerts similar inhibitory effects on the IKKβ/NF-κB pathway. The acetyl substitution may influence the potency of this inhibition, but the core mechanism of action is likely to be conserved. The modulation of this critical inflammatory pathway represents a significant aspect of the biochemical profile of this class of compounds.

Table 3: Effect of 1,2-Naphthoquinone on the IKKβ/NF-κB Signaling Pathway

TargetEffect of 1,2-NaphthoquinoneDownstream Consequence
IKKβ Inhibition of enzymatic activity nih.govReduced phosphorylation of IκBα nih.gov
IκBα Decreased phosphorylation and subsequent degradation nih.govStabilization and continued sequestration of NF-κB in the cytoplasm.
NF-κB Reduced nuclear translocation nih.govDecreased transcription of NF-κB target genes.

Applications of 1,2 Naphthalenedione, 3 Acetyl in Organic Synthesis and Advanced Materials

Role as a Building Block in Complex Molecular Synthesis

The 1,2-naphthalenedione scaffold is a valuable building block for constructing larger, more complex molecules, particularly those with potential biological activity. Its rigid bicyclic core and reactive dicarbonyl system allow for the strategic addition of various functional groups and the annulation of new ring systems.

Researchers have utilized acylnaphthoquinones, a class to which 3-acetyl-1,2-naphthalenedione belongs, as precursors for synthesizing analogues of biologically active natural products. For instance, methods have been developed for creating fused 1,2-naphthoquinones that mimic the structures of natural terpene quinones known for their cytotoxic properties nih.gov.

Furthermore, the concept of molecular hybridization, where two or more pharmacophoric units are covalently linked, has employed naphthoquinone derivatives to create novel compounds with enhanced or new biological functions nih.gov. Examples include the synthesis of naphthoquinone–chalcone hybrids and naphthoquinone–urazole hybrids, which have been investigated for their anticancer activities nih.gov. The synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to the target compound, demonstrates the utility of the acylnaphthoquinone core in generating molecules with potential as inhibitors of specific cellular pathways in cancer cells tandfonline.com. These synthetic strategies underscore the importance of the naphthalenedione core as a versatile platform for developing complex and therapeutically relevant molecules.

Use in Heterocyclic Compound Synthesis

The electrophilic nature of the carbonyl carbons and the adjacent activated carbon atoms in 1,2-naphthalenedione derivatives makes them excellent substrates for reactions that form heterocyclic rings. This has been exploited in the synthesis of a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles.

A notable application is in the synthesis of naphtho[2,3-d]thiazole-4,9-diones. These tricyclic compounds are produced through the chemical reaction of 1,2-naphthalenedione precursors with amines, leading to the formation of a thiazole ring fused to the naphthalene (B1677914) core nih.gov. Another significant example is the synthesis of 1,2,3-triazole-naphthoquinone conjugates. These are typically synthesized via a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction between a propargylated naphthoquinone and an azide, demonstrating a modern and efficient method for creating complex heterocyclic systems mdpi.com. The resulting triazole-containing molecules have been evaluated for various biological activities nih.govmdpi.com.

The table below summarizes examples of heterocyclic systems synthesized from naphthalenedione precursors.

Precursor TypeReaction TypeHeterocyclic ProductReference
Naphthoquinone derivativeReaction with aminesNaphtho[2,3-d]thiazole-4,9-dione nih.gov
O-propargylated naphthoquinoneCopper-catalyzed cycloaddition1,2,3-Triazole-naphthoquinone mdpi.com
Naphthoquinone derivativeReaction with benzotriazoleBenzotriazole-nor-β-lapachone hybrid nih.gov

Potential as a Catalyst or Ligand in Organic Transformations

While direct applications of 1,2-naphthalenedione, 3-acetyl- as a catalyst are not extensively documented, the broader class of naphthoquinones has shown significant potential as ligands in coordination chemistry, forming stable complexes with various transition metals. These metal complexes can exhibit novel catalytic and electronic properties.

Research has demonstrated that naphthoquinone-based ligands can coordinate with a range of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Ru(II).

Complexes with Co, Ni, Cu, Zn: A 1,4-naphthoquinone (B94277) derivative, 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione, has been used as a ligand to form four-coordinated complexes with cobalt, nickel, copper, and zinc. These complexes have shown a strong tendency to bind to proteins and DNA, with the copper(II) complex being particularly effective at cleaving DNA tandfonline.comnih.gov.

Ruthenium Complexes: A mononuclear ruthenium(II) complex has been synthesized using a naphthoquinone-annelated imidazole as a ligand. This complex, RuII(L)(bpy)2, features a redox-active naphthoquinone moiety and a proton-sensitive imidazolate group, leading to proton-responsive changes in its redox and luminescent properties mdpi.com.

The ability of the quinone moiety to participate in redox cycling also suggests potential catalytic applications. For instance, 1,4-naphthoquinone and its derivatives have been shown to modify the surface of carbon paste electrodes to catalyze the reduction of dioxygen to hydrogen peroxide chemrj.org. This indicates a role in electrocatalysis, which could be explored for other organic transformations. The coordination capabilities and redox activity of the 1,2-naphthalenedione core suggest a promising, though currently underexplored, area for the development of new catalysts and functional coordination complexes.

Applications in Functional Materials (e.g., solid-state fluorescence)

Derivatives of 1,2-naphthalenedione are emerging as promising candidates for the development of advanced functional materials, particularly those with unique photophysical properties like solid-state fluorescence. While many organic molecules exhibit fluorescence in solution, this property is often quenched in the solid state due to intermolecular interactions. However, certain naphthalenedione derivatives have been specifically designed to overcome this limitation.

A study on novel naphtho[2,3-d]thiazole-4,9-diones, which are synthesized from 1,2-naphthalenedione precursors, revealed that these compounds exhibit significant green-to-red fluorescence in the solid state nih.gov. This is a noteworthy finding, as the precursor materials themselves were non-fluorescent in the solid phase. The introduction of various substituents onto the thiazole ring allows for the tuning of the emission properties nih.gov.

The photophysical characteristics of these fluorescent solids are detailed in the table below. The large Stokes shifts observed are particularly advantageous for applications in spectral analysis, sensing, and optical devices, as they allow for the measurement of fluorescence with minimal interference from the excitation light source nih.gov.

Photophysical Data of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in the Solid State nih.gov
CompoundEmission Maxima (Emmax, nm)Stokes Shift (nm)Quantum Yield (Φ)
5a (Benzylamine derivative)5641110.01
5b (Morpholine derivative)5801100.03
5c (Thiomorpholine derivative)5831100.01
5d (Piperidine derivative)5861110.01
5e (4-Methylpiperazine derivative)5881120.01
PNT (Piperazine derivative)6031150.01

These findings demonstrate that the 1,2-naphthalenedione scaffold is a valuable platform for creating novel solid-state fluorescent materials, with the potential for tuning emission wavelengths by modifying the molecular structure.

Research Gaps and Future Directions in 1,2 Naphthalenedione, 3 Acetyl Studies

Exploration of Novel Synthetic Pathways for Improved Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. While synthetic routes for the isomeric 2-acetyl-1,4-naphthoquinone (B15349058) have been explored, dedicated research into the synthesis of 1,2-Naphthalenedione, 3-acetyl- is notably absent. acs.org Future research should focus on developing novel synthetic strategies that offer high yields, use sustainable reagents, and operate under mild conditions.

Key Research Objectives:

Development of Catalytic Methods: Investigating the use of transition metal catalysts or organocatalysts to facilitate the direct acylation of 1,2-naphthalenedione or its precursors.

Green Chemistry Approaches: Exploring the use of alternative solvents, such as water or ionic liquids, and energy sources like microwave or ultrasound irradiation to create more sustainable synthetic protocols.

Multi-component Reactions: Designing one-pot, multi-component reactions that can construct the target molecule from simple starting materials in a single step, thereby improving efficiency and reducing waste.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for 1,2-Naphthalenedione, 3-acetyl-

Synthetic Approach Potential Advantages Potential Challenges
Friedel-Crafts Acylation of 1,2-Naphthalenedione Direct introduction of the acetyl group. Potential for low regioselectivity and harsh reaction conditions.
Oxidation of a Substituted Naphthalene (B1677914) Precursor Potentially high regioselectivity. May require multiple steps and the use of strong oxidizing agents.

Deeper Mechanistic Elucidation of Biochemical Interactions

1,2-Naphthoquinone (B1664529), the parent compound, is a known metabolite of naphthalene and exhibits a range of biological activities, including cytotoxicity and the ability to act as an aryl hydrocarbon receptor agonist. nih.gov The introduction of a 3-acetyl group could significantly modulate these interactions. Understanding the precise mechanisms through which 1,2-Naphthalenedione, 3-acetyl- interacts with biological systems is a critical research gap.

Future research in this area should include:

Identification of Molecular Targets: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins and enzymes that bind to 1,2-Naphthalenedione, 3-acetyl-.

Investigation of Cellular Pathways: Studying the effects of the compound on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and oxidative stress. nih.govresearchgate.net The production of reactive oxygen species (ROS) is a known mechanistic property of 1,2-naphthoquinone that can lead to cell damage. nih.govresearchgate.net

Enzyme Inhibition Studies: Assessing the potential of 1,2-Naphthalenedione, 3-acetyl- to inhibit the activity of enzymes that are relevant to disease, such as kinases, phosphatases, and proteases. The parent compound, 1,2-naphthoquinone, is known to be a vulnerable target for protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research. researchgate.net The application of these methods to 1,2-Naphthalenedione, 3-acetyl- could accelerate the discovery of its potential applications.

Promising computational approaches include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its chemical behavior and potential reaction mechanisms.

Molecular Docking: Simulating the binding of 1,2-Naphthalenedione, 3-acetyl- to the active sites of known biological targets to predict its potential as an inhibitor or modulator. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the structural features of a series of 1,2-naphthalenedione derivatives to their biological activity. This can be used to design new compounds with improved potency and selectivity.

Table 2: Potential Applications of Computational Modeling

Modeling Technique Research Application Predicted Outcomes
Density Functional Theory (DFT) Elucidation of reaction mechanisms. Reaction energies, transition state structures.
Molecular Docking Identification of potential biological targets. Binding affinities, interaction modes.

Development of Innovative Analytical Probes and Detection Methods

The ability to accurately detect and quantify 1,2-Naphthalenedione, 3-acetyl- is essential for studying its synthesis, metabolism, and potential environmental presence. Currently, there are no specific analytical methods reported for this compound.

Future research should focus on:

Spectroscopic and Chromatographic Methods: Developing and validating robust analytical methods using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. spectrabase.com

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can selectively detect 1,2-Naphthalenedione, 3-acetyl- in complex biological and environmental samples. This would enable real-time imaging and quantification.

Electrochemical Sensors: Fabricating sensitive and selective electrochemical sensors for the rapid and low-cost detection of the compound.

The development of such analytical tools is a prerequisite for advancing our understanding of this novel naphthalenedione derivative.

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-1,2-naphthalenedione, and how do reaction conditions influence yield?

The synthesis of 3-acetyl-1,2-naphthalenedione typically involves acetylation of 1,2-naphthoquinone (1,2-Naphthalenedione, CAS 524-42-5) using acetylating agents like acetic anhydride or acetyl chloride under acidic or basic catalysis. Key factors include:

  • Temperature control : Reactions conducted at 50–80°C minimize side reactions (e.g., over-acetylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while non-polar solvents (e.g., toluene) improve selectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires monitoring by TLC or HPLC .

Q. How can structural confirmation of 3-acetyl-1,2-naphthalenedione be achieved using spectroscopic methods?

  • NMR : 1H NMR (DMSO-d6) shows characteristic peaks: quinone carbonyls at δ 185–190 ppm (13C), acetyl methyl at δ 2.5–2.7 ppm (1H), and aromatic protons at δ 7.5–8.5 ppm. 2D COSY and HMBC confirm connectivity between the acetyl group and the naphthoquinone backbone .
  • MS : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 201.06 (C12H8O3), with fragmentation patterns confirming the acetyl moiety .
  • IR : Strong carbonyl stretches at 1670 cm⁻¹ (quinone) and 1715 cm⁻¹ (acetyl) .

Q. What are the stability considerations for 3-acetyl-1,2-naphthalenedione under laboratory storage conditions?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photoisomerization .
  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates dissolution in DMSO or ethanol for biological assays; avoid prolonged exposure to moisture .
  • Decomposition : Monitor via HPLC for byproducts (e.g., deacetylated quinones) over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthoquinone derivatives like 3-acetyl-1,2-naphthalenedione?

Discrepancies in toxicity studies (e.g., hepatic vs. renal effects) may arise from:

  • Exposure route variability : Compare oral (gavage) vs. inhalation studies, as bioavailability differs significantly .
  • Species-specific metabolism : Use in vitro models (e.g., human hepatocytes) alongside rodent assays to identify metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Dose-response analysis : Apply Hill slope models to distinguish threshold effects from linear no-threshold trends .

Q. What advanced analytical methods are suitable for quantifying 3-acetyl-1,2-naphthalenedione in complex matrices (e.g., environmental samples)?

  • 2D GC/TOF-MS : Enables separation from co-eluting PAHs (e.g., naphthalene derivatives) with detection limits <1 ppb. Use deuterated internal standards (e.g., naphthalene-d10) for calibration .
  • HPLC-PDA/FLD : Paired photodiode array (λ = 254 nm) and fluorescence detection (ex/em = 300/400 nm) enhance specificity in biological fluids .
  • LC-HRMS : Orbitrap-based systems achieve <0.5 ppm mass accuracy for metabolite identification (e.g., glutathione adducts) .

Q. How can mechanistic studies elucidate the redox behavior of 3-acetyl-1,2-naphthalenedione in biological systems?

  • Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) reveals redox potentials (E1/2) for quinone-semiquinone transitions. Correlate with ROS generation in cell cultures .
  • EPR spectroscopy : Detect semiquinone radical intermediates using spin traps (e.g., DMPO) in buffer systems mimicking physiological pH .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron affinity and sites for nucleophilic attack (e.g., thiol groups in proteins) .

Q. Methodological Notes

  • Contradiction management : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) and consult systematic reviews from authoritative databases (PubMed, TOXCENTER) .
  • Safety protocols : Adhere to GHS Category 2 guidelines (skin/eye irritation) with PPE (gloves, goggles) and fume hoods during synthesis .

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